hERG Channel Liability and QT Prolongation: Cisapride vs. Prucalopride
Cisapride exhibits significant affinity for the cardiac hERG potassium channel, a property that is clinically relevant at therapeutic concentrations and directly linked to QT interval prolongation and fatal arrhythmias [1]. In a systematic review, cisapride was associated with reports of QT prolongation, with over 270 spontaneous adverse event reports filed to the FDA from 1993-1999, including 70 fatalities [2]. This hERG affinity is absent in the selective 5-HT₄ agonist prucalopride, which has been rigorously evaluated and found not to affect the QT interval, thereby establishing a critical safety differentiator [1].
| Evidence Dimension | hERG Channel Affinity & Clinical QT Prolongation |
|---|---|
| Target Compound Data | Clinically relevant hERG affinity; associated with QT prolongation, 270+ adverse event reports, 70 fatalities (FDA, 1993-1999). |
| Comparator Or Baseline | Prucalopride: No clinically relevant hERG affinity; does not affect QT interval. |
| Quantified Difference | Qualitative difference: Cisapride = hERG affinity & QT prolongation; Prucalopride = no hERG affinity & no QT effect. |
| Conditions | Clinical therapeutic concentrations; human pharmacovigilance data and QT interval assessments. |
Why This Matters
For safety pharmacology and toxicology studies, cisapride is an essential positive control for hERG channel blockade and drug-induced QT prolongation, while prucalopride serves as a negative control.
- [1] Tack J, Camilleri M, Chang L, et al. Systematic review: cardiovascular safety profile of 5-HT₄ agonists developed for gastrointestinal disorders. Aliment Pharmacol Ther. 2012;35(7):745-767. View Source
- [2] Propulsid (cisapride) [package insert]. Titusville, NJ: Janssen Pharmaceutica; 2025. View Source
